N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a 5-chloroindole moiety linked via an ethyl chain to a 2,2-diphenylacetamide core. The 2,2-diphenylacetamide moiety is a well-documented pharmacophore in medicinal chemistry, notably present in drugs such as darifenacin (a bladder antispasmodic) and loperamide (an antidiarrheal agent) . The addition of a 5-chloroindole-ethyl group introduces steric and electronic modifications that may influence receptor binding, metabolic stability, and selectivity compared to simpler diphenylacetamides.
Properties
Molecular Formula |
C24H21ClN2O |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H21ClN2O/c25-20-11-12-22-21(15-20)19(16-27-22)13-14-26-24(28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15-16,23,27H,13-14H2,(H,26,28) |
InChI Key |
OKVXDEBKIJNLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide typically involves the reaction of 5-chloroindole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. This can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .
Comparison with Similar Compounds
Diphenylacetamide Derivatives
Compounds sharing the 2,2-diphenylacetamide core but differing in substituents highlight the structural versatility and functional adaptability of this pharmacophore:
Key Observations :
Chloroindole-Containing Acetamides
Compounds with chloroindole motifs but divergent acetamide substituents illustrate the impact of aromatic and alkyl modifications:
Key Observations :
Miscellaneous Structurally Related Compounds
Key Observations :
- Dioxoindole analogs (e.g., ) may exhibit divergent mechanisms due to reactive carbonyl groups.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the existing research on its biological effects, including antimicrobial, cytotoxic, and other pharmacological properties.
Chemical Structure and Properties
This compound has the following chemical formula: . The structure includes an indole moiety, which is known for its diverse biological activities. The presence of the chloro group and the diphenylacetamide structure may contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various indole derivatives, including this compound. Research indicates that compounds with indole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a comparative study of indole derivatives, this compound demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 3.90 |
| This compound | E. coli ATCC 25922 | 15.60 |
This data suggests that the compound is particularly effective against S. aureus, a common pathogen responsible for various infections.
Cytotoxicity Studies
The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro assays revealed that this compound exhibits moderate to high cytotoxicity against several cancer types.
Case Study: Cytotoxic Effects
A study assessing the cytotoxicity of this compound on A549 lung cancer cells showed an IC50 value of approximately 12 µM. This indicates a promising potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12 |
| MCF7 (Breast) | 18 |
| HeLa (Cervical) | 15 |
The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Protein Synthesis : Indole derivatives may interfere with bacterial ribosomes, inhibiting protein synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways.
- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties that could contribute to their protective effects against oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
